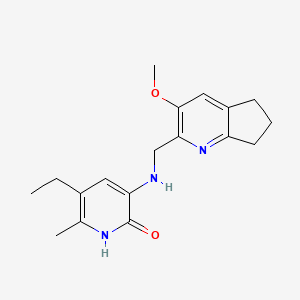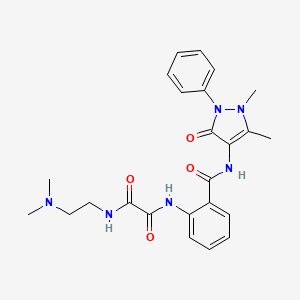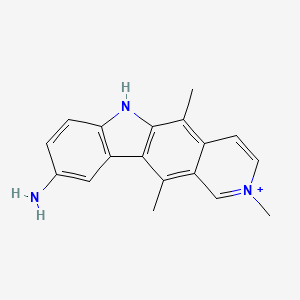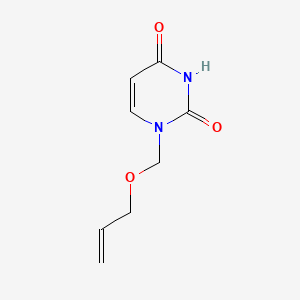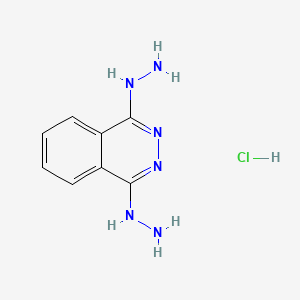
Dihydralazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydralazine hydrochloride is a prescription drug with antihypertensive properties. It functions by combating the effects of adrenaline and expanding blood vessels, enabling smoother blood flow by decreasing pressure . It belongs to the hydrazinophthalazine chemical class and is generally administered orally in tablet form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydralazine hydrochloride involves the reaction of phthalonitrile with hydrazine hydrate under reflux conditions. The reaction mixture is then acidified to obtain this compound . The process is sensitive to high temperature and humidity, UV/Vis light, and pH levels .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory preparation. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dihydralazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidative conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include various degradation products, such as (phenylmethyl)hydrazine and 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide .
Scientific Research Applications
Dihydralazine hydrochloride has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Indapamide: Often combined with dihydralazine in fixed-dose formulations for enhanced antihypertensive effects.
Uniqueness
Dihydralazine hydrochloride is unique in its specific mechanism of action and its sensitivity to various environmental conditions, which influences its stability and degradation . Its combination with other antihypertensive agents, such as indapamide, highlights its complementary effects in managing hypertension .
Properties
CAS No. |
63868-75-7 |
|---|---|
Molecular Formula |
C8H11ClN6 |
Molecular Weight |
226.67 g/mol |
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |
InChI Key |
IKVCCOSAYBITFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



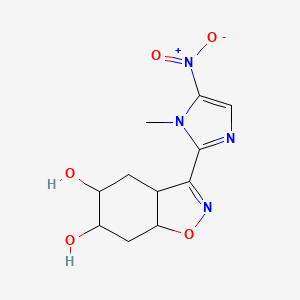

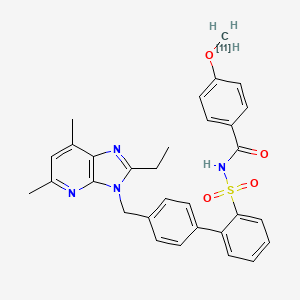
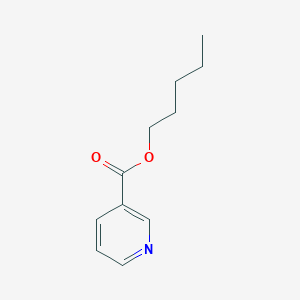
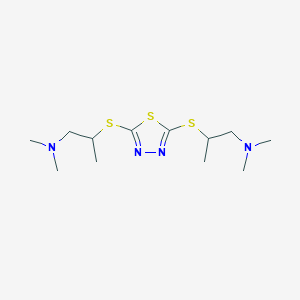
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)



